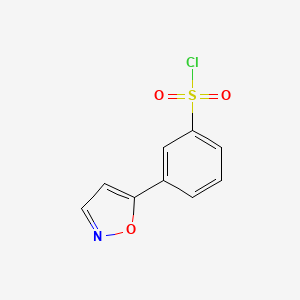
Chlorure de 3-(1,2-oxazol-5-yl)benzènesulfonyle
Vue d'ensemble
Description
3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound characterized by the presence of an oxazole ring fused to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Applications De Recherche Scientifique
3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is human carbonic anhydrases (hCAs) . hCAs are enzymes involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .
Mode of Action
The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This suggests that the compound has a high affinity for hCA II, leading to its inhibition.
Biochemical Pathways
The inhibition of hCAs by 3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride affects various biochemical pathways. hCAs play a crucial role in maintaining pH and fluid balance, helping transport carbon dioxide from tissues to lungs . By inhibiting hCA II, the compound can potentially disrupt these processes, although the exact biochemical pathways affected need further investigation.
Result of Action
The primary result of the action of 3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is the inhibition of hCA II, which could potentially be used in the treatment of glaucoma . Additionally, the compound has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of amino acids or their derivatives. For instance, the reaction of 2-aminobenzamide with acetic anhydride under acidic conditions can yield the oxazole ring.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced through the chlorosulfonation of the benzene ring. This involves treating the benzene ring with chlorosulfonic acid in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonic acids or sulfonamides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically under basic or neutral conditions.
Major Products Formed:
Sulfonyl Oxides: Formed through oxidation reactions.
Sulfonic Acids: Resulting from reduction reactions.
Sulfonamides: Produced through nucleophilic substitution with amines.
Comparaison Avec Des Composés Similaires
3-(1,3-Oxazol-5-yl)benzene-1-sulfonyl chloride: Similar structure but with a different position of the oxazole ring.
3-(1,2-Oxazol-4-yl)benzene-1-sulfonyl chloride: Different position of the oxazole ring on the benzene ring.
3-(1,2-Oxazol-5-yl)aniline: Aniline derivative with an oxazole ring.
Uniqueness: 3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the sulfonyl chloride group makes it particularly reactive and versatile in organic synthesis.
This compound's diverse applications and unique properties make it a valuable tool in scientific research and industrial processes. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of other compounds highlights its importance in the field of chemistry.
Would you like more information on any specific aspect of this compound?
Propriétés
IUPAC Name |
3-(1,2-oxazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-2-7(6-8)9-4-5-11-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCKOKLNTSTPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B1425932.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1425934.png)


![3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B1425938.png)





